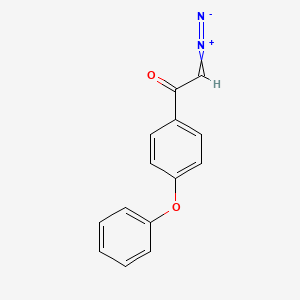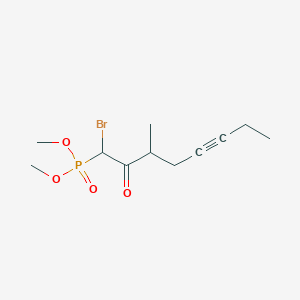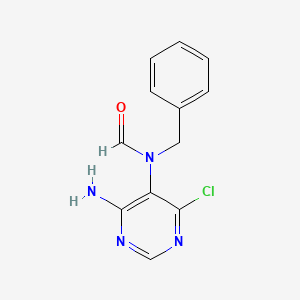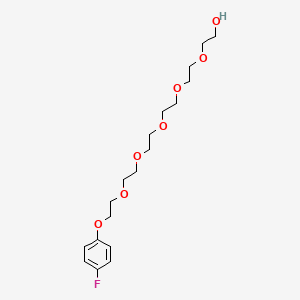![molecular formula C9H18O3S B14370518 2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane CAS No. 92403-96-8](/img/structure/B14370518.png)
2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring structure containing two oxygen atoms. This specific compound is characterized by the presence of a methylsulfanyl group and a methoxy group attached to a propyl chain, which is further connected to the dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol or similar diols in the presence of a Brönsted or Lewis acid catalyst . Common catalysts include toluenesulfonic acid, zirconium tetrachloride, and tetrabutylammonium tribromide . The reaction is often carried out under reflux conditions with continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The choice of catalyst and reaction conditions may be optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized as a solvent and co-monomer in the production of polyacetals.
Mechanism of Action
The mechanism by which 2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane exerts its effects involves its interaction with molecular targets such as muscarinic acetylcholine receptors . The compound may act as an agonist, binding to these receptors and modulating their activity. The pathways involved include signal transduction mechanisms that influence cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without the methylsulfanyl and methoxy groups.
2-Methyl-1,3-dioxolane: Similar structure but lacks the propyl chain and additional functional groups.
2-Methyl-2-propyl-1,3-dioxolane: Contains a propyl group but differs in the positioning and type of substituents.
Uniqueness
2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the methylsulfanyl and methoxy groups enhances its versatility in synthetic applications and potential biological activity.
Properties
CAS No. |
92403-96-8 |
|---|---|
Molecular Formula |
C9H18O3S |
Molecular Weight |
206.30 g/mol |
IUPAC Name |
2-methyl-2-[3-(methylsulfanylmethoxy)propyl]-1,3-dioxolane |
InChI |
InChI=1S/C9H18O3S/c1-9(11-6-7-12-9)4-3-5-10-8-13-2/h3-8H2,1-2H3 |
InChI Key |
BVNYVJDGYFNJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCCOCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14370480.png)
![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)



![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
